1-Ethyl 4-methyl piperidine-1,4-dicarboxylate
Overview
Description
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is an organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features two ester functional groups at the 1 and 4 positions of the piperidine ring
Preparation Methods
The synthesis of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate typically involves the esterification of piperidine derivatives. One common method includes the reaction of 4-methyl piperidine with ethyl chloroformate under basic conditions to form the desired ester . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, amides, and other ester derivatives.
Scientific Research Applications
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The piperidine ring may interact with specific binding sites on proteins, influencing their activity and leading to various physiological responses .
Comparison with Similar Compounds
1-Ethyl 4-methyl piperidine-1,4-dicarboxylate can be compared with similar compounds such as:
4-Ethyl 1-methyl piperidine-1,4-dicarboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Ethyl 4-methylpiperidine-4-carboxylate: Lacks one ester group, resulting in different chemical properties and uses.
N-Boc-piperidine-4-carboxylate: Contains a tert-butoxycarbonyl protecting group, used in peptide synthesis.
Properties
IUPAC Name |
1-O-ethyl 4-O-methyl piperidine-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-10(13)11-6-4-8(5-7-11)9(12)14-2/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTZOHCVLOIVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655990 | |
Record name | 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126291-64-3 | |
Record name | 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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